molecular formula C7H9FN2 B14851988 (4-Fluoro-3-methylpyridin-2-YL)methylamine

(4-Fluoro-3-methylpyridin-2-YL)methylamine

Katalognummer: B14851988
Molekulargewicht: 140.16 g/mol
InChI-Schlüssel: BOKJTQSENTUTIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoro-3-methylpyridin-2-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of (4-Fluoro-3-methylpyridin-2-YL)methylamine can be achieved through several routes. One common method involves the fluorination of 3-methylpyridine derivatives. The preparation method typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

(4-Fluoro-3-methylpyridin-2-YL)methylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-3-methylpyridin-2-YL)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (4-Fluoro-3-methylpyridin-2-YL)methylamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities or receptor interactions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (4-Fluoro-3-methylpyridin-2-YL)methylamine include other fluorinated pyridines and methylamines. For example:

The uniqueness of this compound lies in the combination of the fluorine atom and the methylamine group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H9FN2

Molekulargewicht

140.16 g/mol

IUPAC-Name

(4-fluoro-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3

InChI-Schlüssel

BOKJTQSENTUTIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.